molecular formula C16H13FO3 B14428000 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 85524-85-2

2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14428000
CAS No.: 85524-85-2
M. Wt: 272.27 g/mol
InChI Key: XFFANNFLCCUSCV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with a unique structure that includes a fluorophenyl group and a dihydroxyindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dihydroxy groups can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its combination of a fluorophenyl group and a dihydroxyindenone core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

85524-85-2

Molecular Formula

C16H13FO3

Molecular Weight

272.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6-dihydroxy-2-methyl-3H-inden-1-one

InChI

InChI=1S/C16H13FO3/c1-16(10-2-4-11(17)5-3-10)8-9-6-13(18)14(19)7-12(9)15(16)20/h2-7,18-19H,8H2,1H3

InChI Key

XFFANNFLCCUSCV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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